4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Descripción
Propiedades
IUPAC Name |
4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-13-9-7-8-12-17(13)22-21(27)19-15(3)26-20(24-23-19)18(14(2)25-26)16-10-5-4-6-11-16/h4-12H,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRUDUKKFKQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among pyrazolo[5,1-c][1,2,4]triazine derivatives lie in substituent groups, which influence physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the 3-trifluoromethylphenyl derivative () enhances metabolic stability but may reduce solubility .
- Aromatic Substituents : The 8-phenyl group is conserved in all analogues, suggesting its role in π-π stacking interactions with biological targets.
Q & A
Q. What are the common synthetic routes for synthesizing 4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Cyclocondensation : Formation of the pyrazolo-triazine core via cyclization of precursors like aminopyrazoles with triazine derivatives under reflux conditions.
- Esterification/Carboxamide Formation : Introduction of the carboxamide group via coupling reactions, often using activating agents like carbonyldiimidazole (CDI) .
- Substituent Introduction : Methyl and phenyl groups are added through alkylation or Friedel-Crafts reactions, with solvent choice (e.g., DMF, dichloromethane) and catalysts (e.g., K₂CO₃) critical for regioselectivity .
Q. Example Table: Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Cyclization | Ethanol, reflux, 12 h | 75 | >95% | |
| Carboxamide Coupling | CDI, DMF, 100°C, 1 h | 85 | 98% | |
| Methylation | CH₃I, K₂CO₃, DMF, RT, 6 h | 90 | 97% |
Q. Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry. For example, methyl groups at positions 4 and 7 show distinct upfield shifts (δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 456.2) .
- HPLC/UPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What primary biological activities are reported for pyrazolo-triazine derivatives?
Pyrazolo-triazines exhibit:
- Anticancer Activity : Inhibition of kinases (e.g., EGFR, Aurora B) via binding to ATP pockets, with IC₅₀ values in the nanomolar range .
- Anti-inflammatory Effects : Modulation of COX-2 and TNF-α pathways in vitro .
- Antimicrobial Properties : Activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to membrane disruption .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions in acylation steps .
- Catalyst Screening : Use phase-transfer catalysts (e.g., benzyltributylammonium bromide) to accelerate alkylation reactions .
- Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during sensitive coupling steps .
- In-line Monitoring : TLC or HPLC tracking of reaction progress ensures timely termination to maximize yield .
Q. What strategies resolve contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 4,7-dimethyl groups enhance lipophilicity (logP ~3.5), improving cell permeability but reducing aqueous solubility, which may explain variability in in vivo vs. in vitro efficacy .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin for anticancer assays) .
- Meta-Analysis : Cross-reference data from analogous compounds (e.g., ethyl ester vs. carboxamide derivatives) to identify trends in potency .
Q. How are computational methods applied to predict binding modes with biological targets?
- Molecular Docking : Software like AutoDock Vina simulates interactions with kinase domains. The carboxamide group often forms hydrogen bonds with key residues (e.g., Lys48 in EGFR) .
- MD Simulations : Assess binding stability over 100 ns trajectories; compounds with rigid pyrazolo-triazine cores show lower RMSD values (<2 Å), indicating stable target engagement .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography is replaced with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of RCH₂Cl to precursor) to minimize unreacted intermediates .
- Thermal Safety : Differential scanning calorimetry (DSC) identifies exothermic peaks during scaling, guiding safer heating protocols .
Q. How do structural modifications influence metabolic stability and toxicity?
- Methyl Groups : Enhance metabolic stability by blocking cytochrome P450 oxidation sites (t₁/₂ increased from 2.1 to 6.8 h in human liver microsomes) .
- Phenyl Substituents : Improve target affinity but may increase hepatotoxicity (ALT levels >100 U/L in murine models) .
- Carboxamide vs. Ester : Carboxamide derivatives show slower plasma clearance (CL: 12 mL/min/kg vs. 25 mL/min/kg for esters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
